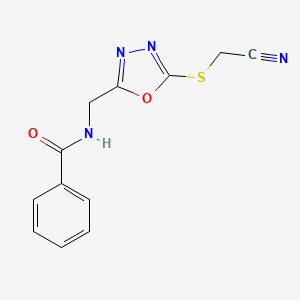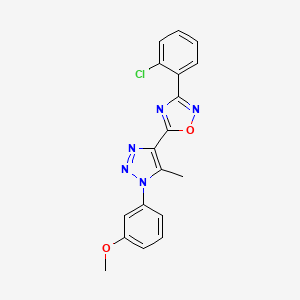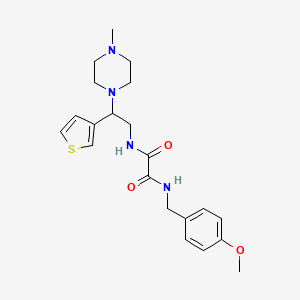![molecular formula C9H9BrO3 B2516059 5-Bromo-8-methoxy-2,3-dihydrobenzo[B][1,4]dioxine CAS No. 190661-82-6](/img/structure/B2516059.png)
5-Bromo-8-methoxy-2,3-dihydrobenzo[B][1,4]dioxine
概要
説明
5-Bromo-8-methoxy-2,3-dihydrobenzo[B][1,4]dioxine is an organic compound that belongs to the class of benzo-dioxines. This compound is characterized by the presence of a bromine atom at the 5th position and a methoxy group at the 8th position on the benzo-dioxine ring. It is used in various chemical and pharmaceutical research applications due to its unique structural properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-8-methoxy-2,3-dihydrobenzo[B][1,4]dioxine typically involves the bromination of 8-methoxy-2,3-dihydrobenzo[B][1,4]dioxine. The reaction is carried out under controlled conditions using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane. The reaction mixture is stirred at room temperature until the desired product is formed.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized to ensure high yield and purity of the product. The final product is purified using techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
5-Bromo-8-methoxy-2,3-dihydrobenzo[B][1,4]dioxine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction Reactions: The compound can undergo reduction reactions to form dehalogenated products.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a palladium catalyst.
Major Products Formed
Substitution: Formation of various substituted benzo-dioxines.
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of dehalogenated benzo-dioxines.
科学的研究の応用
5-Bromo-8-methoxy-2,3-dihydrobenzo[B][1,4]dioxine is used in several scientific research applications, including:
Chemistry: As a building block in the synthesis of more complex organic molecules.
Biology: In the study of enzyme interactions and inhibition.
Medicine: As a potential lead compound in the development of new pharmaceuticals.
Industry: In the production of specialty chemicals and materials.
作用機序
The mechanism of action of 5-Bromo-8-methoxy-2,3-dihydrobenzo[B][1,4]dioxine involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine and methoxy groups play a crucial role in binding to these targets, thereby modulating their activity. The exact pathways involved depend on the specific application and target molecule.
類似化合物との比較
Similar Compounds
8-Methoxy-2,3-dihydrobenzo[B][1,4]dioxine: Lacks the bromine atom at the 5th position.
5-Bromo-2,3-dihydrobenzo[B][1,4]dioxine: Lacks the methoxy group at the 8th position.
8-Bromo-2,3-dihydrobenzo[B][1,4]dioxine: Lacks the methoxy group at the 8th position.
Uniqueness
5-Bromo-8-methoxy-2,3-dihydrobenzo[B][1,4]dioxine is unique due to the presence of both bromine and methoxy groups, which confer distinct chemical and biological properties. This dual substitution pattern enhances its reactivity and potential as a versatile intermediate in organic synthesis.
特性
IUPAC Name |
5-bromo-8-methoxy-2,3-dihydro-1,4-benzodioxine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrO3/c1-11-7-3-2-6(10)8-9(7)13-5-4-12-8/h2-3H,4-5H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJNULBCPSOSUHJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C(=C(C=C1)Br)OCCO2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.07 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details







試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![(Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-3-(2,5-dioxopyrrolidin-1-yl)benzamide](/img/structure/B2515977.png)

![2-[(4-Methyl-5-propylsulfanyl-1,2,4-triazol-3-yl)methylsulfanyl]pyrimidine](/img/structure/B2515981.png)
![1,2,4,5,10,11-Hexazatricyclo[7.3.0.02,6]dodeca-5,7,9,11-tetraen-3-one](/img/structure/B2515982.png)

![6,7-Dihydro-4H-thieno[3,2-c]pyridine-5-sulfonyl fluoride](/img/structure/B2515984.png)
![N-[2-cyclopropyl-2-(furan-2-yl)-2-hydroxyethyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide](/img/structure/B2515985.png)
![{[(2-METHYLPHENYL)METHYL]CARBAMOYL}METHYL 3,4,5-TRIMETHOXYBENZOATE](/img/structure/B2515987.png)

![N-(5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)-2-methylphenyl)-3,4-dimethylbenzenesulfonamide](/img/structure/B2515991.png)
![6-(4-Fluorophenyl)-5-(piperazin-1-ylmethyl)imidazo[2,1-b]thiazole](/img/structure/B2515992.png)


![1-[1-(oxolane-3-carbonyl)piperidin-4-yl]-3-phenylimidazolidine-2,4-dione](/img/structure/B2515998.png)
